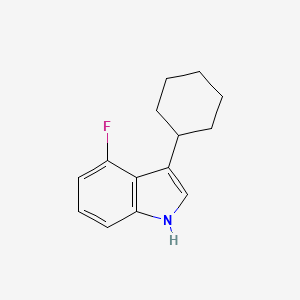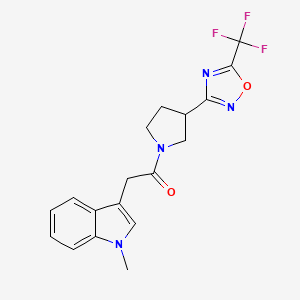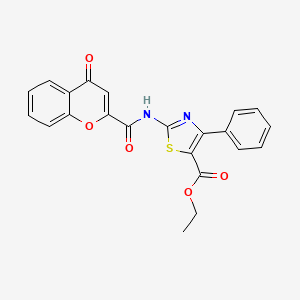
(E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate is a complex organic compound that features a furan ring, a styrylsulfonyl group, and a piperazine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate typically involves several steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Styrylsulfonyl Group Introduction: The styrylsulfonyl group can be introduced via a sulfonylation reaction, where a styrene derivative reacts with a sulfonyl chloride in the presence of a base.
Piperazine Derivative Formation: The piperazine moiety is often synthesized through the reaction of ethylenediamine with a dihaloalkane.
Coupling Reactions: The final compound is formed by coupling the furan ring, the styrylsulfonyl group, and the piperazine derivative under specific conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The styrylsulfonyl group can be reduced to a sulfonyl group, altering the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the styrylsulfonyl group could produce sulfonyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a valuable building block for constructing diverse chemical structures.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the piperazine moiety is particularly interesting, as piperazine derivatives are known to exhibit a wide range of biological activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The furan ring, styrylsulfonyl group, and piperazine moiety could each contribute to the compound’s overall activity by engaging in hydrogen bonding, hydrophobic interactions, or electrostatic interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone: Similar structure but with a phenylsulfonyl group instead of a styrylsulfonyl group.
1-(furan-2-yl)-2-(4-(methylsulfonyl)piperazin-1-yl)ethanone: Contains a methylsulfonyl group, which may alter its reactivity and biological activity.
1-(furan-2-yl)-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanone: Features an ethylsulfonyl group, providing different steric and electronic properties.
Uniqueness
(E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate is unique due to the presence of the styrylsulfonyl group, which can participate in additional π-π interactions and conjugation compared to simpler sulfonyl derivatives. This can enhance its binding affinity and specificity in biological systems, making it a promising candidate for further research and development.
Propriétés
IUPAC Name |
1-(furan-2-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S.C2H2O4/c21-17(18-7-4-13-24-18)15-19-9-11-20(12-10-19)25(22,23)14-8-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-8,13-14H,9-12,15H2;(H,3,4)(H,5,6)/b14-8+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVPMRNIRLNCBN-XHIXCECLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C=CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)/C=C/C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2456846.png)



![4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2456854.png)

![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(pentyloxy)benzamide](/img/structure/B2456856.png)

![4-Isopropylbenzo[d]thiazol-2-amine](/img/structure/B2456862.png)



